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Description
Caerulein precursor-related fragment Ec (CPRF-Ec) is an antimicrobial peptide initially isolated from skin secretions of frogs within the Rana esculenta complex . As a host-defense peptide, it is part of the innate immune system and has been shown to selectively and potently inhibit the growth of the Gram-negative bacterium Escherichia coli . This peptide belongs to a broader family of bioactive peptides derived from amphibian skin, which are a rich source for discovering novel compounds with potential therapeutic applications . Research into peptides like CPRF-Ec is valuable for understanding amphibian defense mechanisms and exploring new anti-infective agents. This product is supplied for research use only.
Properties
bioactivity
Antibacterial
sequence
GLGSFFKNAIKIAGKVGSTIGKVADAIGNKE
Origin of Product
United States
Molecular Biology and Biosynthesis of Caerulein Precursor Related Fragments
Gene Architecture and Transcriptional Regulation of Preprocaerulein Genes
The synthesis of caerulein (B1668201) and its related fragments is initiated at the genetic level with the transcription of preprocaerulein genes. The architecture of these genes and the regulation of their expression are critical determinants of the types and quantities of peptides produced.
The peptides ultimately secreted from amphibian skin glands are synthesized as part of larger precursor proteins. These precursors, such as preprocaerulein, are encoded by specific genes. Through techniques like cDNA library screening and molecular cloning, researchers have identified and characterized these precursor genes from various amphibian species. For instance, peptidomic analysis of skin secretions from the tetraploid clawed frog Xenopus laevis led to the identification of multiple peptides derived from caerulein precursors. nih.gov These precursor proteins typically have a complex structure, containing a signal peptide, an acidic spacer region, and multiple copies of the bioactive peptide sequences.
Homologous precursor genes have also been identified for other amphibian peptides, such as preproxenopsin and preprolevitide, which share structural and functional similarities with preprocaerulein. The study of these related precursor genes provides a comparative framework for understanding the evolutionary diversification of these bioactive peptides. The general organization of these precursor genes often includes distinct exons and introns, with regulatory elements in the promoter regions that control their transcription. nih.gov
Transcriptome Analysis and Gene Expression Profiles in Amphibian Tissues
Transcriptome analysis has become a powerful tool for investigating the expression of genes encoding amphibian skin peptides. By sequencing the complete set of RNA transcripts in a given tissue, researchers can quantify the expression levels of specific precursor genes. Studies on various frog species have revealed that the expression of genes encoding antimicrobial peptides, which share biosynthetic pathways with caerulein, is often highest in the skin. nih.govnih.gov
For example, in the mountain brown frog Rana ornativentris, the expression of genes for preprobrevinin-2 and preproranatuerin-2 was found to be predominantly in the skin, with lower levels detected in the small intestine and skeletal muscle. nih.gov The expression of these genes is also developmentally regulated, often increasing significantly during metamorphosis. nih.gov This tissue-specific and developmental regulation is likely controlled by a complex interplay of transcription factors and signaling pathways, ensuring that the peptides are produced in the right place and at the right time to fulfill their defensive functions. nih.govnih.govkhanacademy.orgbioinformaticamente.comyoutube.com
Post-Translational Processing and Maturation Pathways of Caerulein Precursor-Related Fragments
Following the translation of the preprocaerulein mRNA into a precursor protein, a series of post-translational modifications are required to release the mature, bioactive caerulein precursor-related fragments. These modifications are crucial for the peptide's structure and function.
Enzymatic Cleavage Sites and Proteolytic Processing Mechanisms
The preprocaerulein protein is targeted to the secretory pathway, where it undergoes proteolytic processing. This process involves the enzymatic cleavage of the precursor at specific sites to release the individual peptide fragments. nih.gov The initial cleavage event typically removes the N-terminal signal peptide. Subsequent cleavages occur at specific amino acid residues that are recognized by processing enzymes, often prohormone convertases. These enzymes recognize and cleave at basic amino acid residues, such as arginine and lysine, which typically flank the bioactive peptide sequences within the precursor. This precise cleavage is essential for generating the final peptide fragments with their correct N- and C-termini.
Role of Post-Translational Modifications (e.g., Amidation, Sulfation) in Related Peptides
In addition to proteolytic cleavage, caerulein and its related peptides often undergo further post-translational modifications that are critical for their biological activity. One of the most significant modifications for caerulein is tyrosine sulfation. The addition of a sulfate (B86663) group to a specific tyrosine residue is essential for the high-affinity binding of caerulein to its receptors, the cholecystokinin (B1591339) (CCK) receptors. nih.govscispace.comnih.gov This sulfation dramatically enhances the peptide's physiological activity. scispace.com
Another common post-translational modification in amphibian peptides is C-terminal amidation. This process, where the C-terminal carboxylic acid is converted to an amide, can protect the peptide from degradation by exopeptidases and is often crucial for its biological function. While not a universal feature of all caerulein precursor-related fragments, it is a prevalent modification in many amphibian skin peptides.
Structural Elucidation and Sequence Homology of Caerulein Precursor-Related Fragment Ec
The specific caerulein precursor-related fragment designated "Ec" is one of many peptides derived from the processing of the preprocaerulein protein. Its precise structure and relationship to other peptides are key to understanding its function.
The primary structure, or amino acid sequence, of caerulein precursor-related fragments is determined using techniques such as Edman degradation and mass spectrometry. Peptidomic analysis of skin secretions from Xenopus laevis has successfully identified the sequences of several caerulein precursor fragments (CPFs). nih.gov For instance, CPF-7 has the sequence GFGSFLGKALKAALKIGANALGGAPQQ. nih.gov
Sequence homology analysis compares the amino acid sequence of fragment Ec with other known peptides. This analysis reveals that caerulein precursor-related fragments share significant sequence similarity with each other and with other families of amphibian peptides, such as xenopsin (B549565) precursor fragments. nih.gov This homology suggests a common evolutionary origin and potentially related functions. The structural features of these peptides, often including an alpha-helical conformation, are important for their biological activity.
Table of Identified Caerulein Precursor Fragments from Xenopus laevis
Fragment Name
Amino Acid Sequence
CPF-1
Data not available in provided context
CPF-3
Data not available in provided context
CPF-5
Data not available in provided context
CPF-6
Data not available in provided context
Table of Compound Names
Compound Name
Caerulein
Preprocaerulein
Preproxenopsin
Preprolevitide
Brevinin-2
Palustrin-2
Ranatuerin-2
Preprobrevinin-2
Preproranatuerin-2
Xenopsin
Amino Acid Sequence Analysis and Variant Identification
The caerulein precursor in Xenopus laevis is a complex protein that can contain multiple copies of the caerulein peptide sequence. nih.govoup.com Analysis of the mRNA sequence for a caerulein precursor from Xenopus laevis revealed a coding region of 705 base pairs, which translates to a 234-amino acid protein. nih.gov This precursor was found to encode four caerulein peptides. nih.gov
In addition to the caerulein sequences, several related fragments, termed Caerulein Precursor Fragments (CPF), have been isolated and characterized from the skin secretions of Xenopus laevis and the tetraploid frog Silurana epitropicalis. nih.gov These fragments represent variants and additional processed peptides from the caerulein precursor.
One such fragment, CPF-7, was identified in Xenopus laevis. nih.gov Another variant, CPF-SE1, was isolated from Silurana epitropicalis. nih.gov While other fragments designated as CPF-1, CPF-3, CPF-5, and CPF-6 have been identified in Xenopus laevis, their specific amino acid sequences are not as readily available in published literature. nih.gov
The identification of these different CPF peptides indicates a degree of variation in the processing of the caerulein precursor, leading to a diversity of related peptide fragments.
Below is a table detailing the amino acid sequences of the identified Caerulein Precursor-Related Fragments.
Limited Sequence Similarity to N-terminal Flanking Peptides of Other Prohormones
The N-terminal regions that flank the caerulein peptide sequences within the precursor protein exhibit limited but noteworthy sequence similarity to the spacer peptides of other amphibian prohormones. nih.gov This suggests a shared evolutionary origin for the genes encoding these diverse peptide precursors. nih.gov
A significant finding is the striking sequence similarity observed between the precursors for promagainin (B1167276) and the type I procaerulein, specifically in the regions outside of the caerulein peptide sequence itself. nih.gov This homology points to a common ancestral gene from which the genes for these different hormone families may have evolved through processes like gene and exon duplications. nih.gov
Furthermore, the precursors for other amphibian skin peptides, such as proxenopsin and peptide-Gly-Leu-amide, also contain structurally similar spacer modules. nih.gov These spacer peptides are cleaved from the prohormone during processing. nih.gov While these regions share structural similarities, indicating a distant evolutionary relationship, the direct amino acid sequence homology can be limited. For instance, precursor fragments from Xenopus laevis have been noted to have limited sequence homology to bombinin, a hemolytic peptide from the European Bombina toad. nih.gov
This pattern of conserved structural modules with divergent sequences in the flanking peptides of prohormones like procaerulein, promagainin, and proxenopsin highlights a common mechanism of peptide biosynthesis and evolution in amphibians. nih.gov
Comparative Genomics and Evolutionary Trajectories of Caerulein Precursor Related Fragments
Phylogenetic Analysis of Caerulein (B1668201) Gene Lineages in Amphibian Species
Phylogenetic analyses reveal that caerulein gene lineages are nested within the broader CCK/gastrin family of peptides. nih.gov These genes are found across various amphibian taxa, particularly in frogs, where they form a key part of a complex chemical arsenal (B13267) secreted from granular skin glands. nih.gov The distribution and diversification of these genes across amphibian phylogeny indicate a history shaped by gene duplication, functional shifts, and selective pressures related to predation and microbial threats. nih.govresearchgate.net
Scientific evidence strongly indicates that caerulein and its related peptides evolved from ancestral genes belonging to the CCK/gastrin family. researchgate.netoup.com These hormones are crucial for physiological processes in vertebrates, including digestion and neurotransmission. nih.gov The evolutionary pathway likely began with a gene duplication event involving an ancestral CCK-like gene. nih.govoup.com CCK is considered the more ancient member of the family, with its presence established in early chordates, predating the evolution of the stomach, the primary site of gastrin production. researchgate.netoup.com
The structural and functional heart of both CCK/gastrin and caerulein peptides is a conserved C-terminal tetrapeptide sequence, Trp-Met-Asp-Phe-NH2, which is responsible for their biological activity. nih.govoup.com This shared motif is a clear molecular signature of their common ancestry. The evolution of caerulein involved not just the duplication of the ancestral hormone gene but also a significant change in its expression pattern, shifting from the gut-brain axis to the skin secretory glands, thereby coopting a physiological regulator for a defensive role. researchgate.net
Gene duplication is a fundamental mechanism driving the evolution of novel functions, and it has played a pivotal role in the emergence of amphibian skin defense peptides. nih.govnih.gov Following the initial duplication of an ancestral CCK-like gene, the new gene copy was freed from the strong purifying selection that maintained its original hormonal function. This relaxed constraint allowed for mutations to accumulate, leading to functional diversification. nih.gov
Research on the frog Silurana tropicalis has uncovered a cluster of 13 active genes that encode a variety of defense peptides, including caerulein-like molecules and antimicrobial peptides (AMPs). nih.gov This entire gene cluster arose from a single duplicated gastrointestinal hormone gene. nih.gov Subsequent diversification occurred through mutations in the precursor protein sequence, which enabled the production of new, secondary peptides with different activities, such as antimicrobial functions, alongside the original hormone-like peptide. nih.gov This process illustrates how a single ancestral gene can give rise to a multi-component defense system, with some gene lineages eventually losing the original hormonal function to specialize entirely as toxin or AMP genes. nih.gov This pattern of duplication and diversification is a recurring theme in the evolution of venom and toxin systems across the animal kingdom. nih.gov
Evolutionary Convergence in Toxin/Defense Peptide Production Systems
The evolution of chemical defense systems in amphibians shows remarkable instances of convergence, where similar defensive traits arise independently in different lineages. researchgate.netcalacademy.org While caerulein itself originates from the CCK/gastrin family, the broader arsenal of amphibian skin peptides, which includes many structurally and functionally diverse families, appears to have evolved convergently on multiple occasions. researchgate.netnih.gov
Analysis of the signal peptides of antimicrobial peptide precursors—the initial part of the protein that directs it for secretion—reveals high conservation within major amphibian lineages (like Neobatrachia or Pipidae) but significant divergence between them. researchgate.net This pattern suggests that the recruitment of genes for a defensive function in the skin may have occurred independently in these separate evolutionary lines. researchgate.net Furthermore, the acquisition of chemical defenses through the sequestration of dietary alkaloids in poison frogs from Madagascar (Mantella) and the Neotropics (Dendrobatidae) is another classic example of convergent evolution, driven by similar ecological pressures and dietary opportunities. calacademy.org This convergence extends to the evolution of the defense systems themselves, where unrelated gene families are recruited to produce toxins that serve a similar ecological purpose. bangor.ac.uk
Polymorphism and Interspecies Variation in Caerulein Precursor-Related Fragment Sequences
Significant variation exists in the sequences of caerulein precursor-related fragments, both within and between species. This polymorphism is a direct result of the evolutionary dynamics of gene duplication and diversification under selective pressures. nih.gov
Early molecular studies on the skin of Xenopus laevis identified different cDNA clones that code for at least two distinct caerulein precursors. nih.gov These precursors were found to contain either one or two copies of the final caerulein peptide, flanked by processing sites. This demonstrates that even within a single species, multiple gene variants contribute to the production of this key defensive peptide. nih.gov
The diversification is even more pronounced between different amphibian groups. As the duplicated defense genes evolve, mutations can alter the structure of the resulting peptides, leading to functional shifts. nih.gov For example, a precursor protein that initially yielded a single caerulein-like toxin might evolve to be cleaved at new sites, producing additional peptides with entirely different activities, such as antimicrobial effects. nih.gov This creates a high degree of interspecies variation in the composition of the chemical defense cocktail, reflecting the unique evolutionary history and ecological challenges faced by each species.
Table 2: Observed Variation in Caerulein Precursors in Xenopus laevis
Precursor Feature
Description
Implication
Source
Multiple Precursor Types
At least two different precursor sequences identified from cDNA clones.
Demonstrates intraspecies genetic polymorphism for this defense peptide.
Mechanistic Research on Caerulein Precursor Related Fragment Ec and Related Cpfs
Investigation of Molecular Targets and Ligand-Receptor Interactions
The biological activities of caerulein (B1668201) and its related fragments are initiated by their interaction with specific receptors on target cells, most notably the cholecystokinin (B1591339) (CCK) receptors in the pancreas. Research indicates that the biological potencies of caerulein and its analogues are directly proportional to their ability to bind to these receptors.
Studies have identified two primary subtypes of CCK receptors, CCK-A and CCK-B, which exhibit different binding affinities. CCK-A receptors, found predominantly in peripheral tissues like the pancreas, show a high affinity for sulfated forms of CCK and caerulein. In contrast, CCK-B receptors are more widespread in the central nervous system and bind sulfated and non-sulfated forms of CCK with similar affinity. nih.gov
Detailed structure-activity relationship studies have revealed specific molecular features crucial for receptor binding and activation. The C-terminal tetrapeptide of caerulein is sufficient to bind to the receptor and elicit biological responses. researchgate.net However, the presence of a tyrosyl sulfate (B86663) residue significantly enhances the peptide's binding affinity. researchgate.net This strong correlation between binding capacity and biological effect underscores the receptor-mediated mechanism of action for caerulein fragments. researchgate.net
Table 1: Structural Requirements for Caerulein Analogue Interaction with Pancreatic Receptors
Structural Feature
Role in Receptor Interaction
Reference
C-terminal tetrapeptide
Sufficient for binding and evoking biological activity.
| Tyrosyl sulfate residue | Substantially increases binding affinity and is necessary for full adenylate cyclase activation efficiency. | researchgate.net |
Beyond direct receptor binding, the signaling cascades initiated by caerulein can lead to interactions with other cellular components. In pancreatic acinar cells, caerulein stimulation has been shown to alter the expression of cytoskeletal proteins. gutnliver.org Specifically, a decrease in γ-actin has been observed, which may contribute to the disruption of the intracellular transport of digestive enzymes. gutnliver.org This cytoskeletal disruption is considered a key factor in the premature intracellular activation of these enzymes. pancreapedia.org Additionally, proteomic analysis of caerulein-stimulated pancreatic acinar cell membranes revealed altered levels of proteins involved in oxidative stress and cell signaling, indicating a broader impact on the cellular environment beyond the initial ligand-receptor interaction. gutnliver.org
Cellular Signal Transduction Pathways Mediated by Caerulein Precursor Fragments
A primary and critical consequence of caerulein binding to its receptors on pancreatic acinar cells is the initiation of intracellular calcium (Ca²⁺) signaling cascades. Pathological Ca²⁺ signaling is a key early event in cellular injury induced by caerulein. nih.gov
Under normal physiological conditions, secretagogues elicit organized, oscillatory Ca²⁺ signals. However, stimulation with high concentrations of caerulein leads to a progressive disruption of these normal patterns. nih.gov The response shifts from controlled oscillations to an abnormal, sustained elevation of global cytosolic Ca²⁺. pancreapedia.orgnih.gov This Ca²⁺ overload results from the release of calcium from intracellular stores, primarily the endoplasmic reticulum and acidic stores in the apical region of the cell. nih.gov This aberrant Ca²⁺ signal is a critical upstream event that leads to the premature activation of digestive zymogens within the acinar cell, a hallmark of pancreatic injury. biorxiv.org Research has shown that calcineurin, a Ca²⁺-activated protein phosphatase, acts as a downstream effector of this pathological Ca²⁺ flux, mediating the intracellular zymogen activation. biorxiv.org
Table 2: Effects of Caerulein on Calcium Signaling in Pancreatic Acinar Cells
Parameter
Observation in Response to Caerulein
Significance
Reference
Ca²⁺ Response Pattern
Progressive loss of normal oscillatory response; shift to sustained elevation.
Disruption of physiological signaling, leading to cellular stress.
| Downstream Effector | Calcineurin activation. | Mediates the pathological activation of pancreatic zymogens. | biorxiv.org |
Caerulein stimulation activates multiple intracellular signaling pathways, including the PI3K/AKT and Rho GTPase pathways, which are crucial for regulating cell growth, morphology, and cytoskeletal organization.
Research has demonstrated that caerulein activates Akt, a key component of the PI3K/AKT pathway, in pancreatic tissue. mdpi.com This pathway is known to be involved in cell survival and metabolism.
The small GTPases RhoA and Rac1 are also key targets of caerulein-induced signaling in pancreatic acini. Cholecystokinin (CCK), of which caerulein is an analogue, activates both RhoA and Rac1, causing them to translocate from the cytosol to the cell membrane. nih.gov This activation is mediated through different G-protein subunits; active Gα₁₃ induces RhoA activation, while both Gα₁₃ and Gαq contribute to Rac1 activation. nih.gov The activation of the RhoA/ROCK signaling cascade has been shown to promote acinar-to-ductal metaplasia (ADM), a process where acinar cells transform into duct-like cells. nih.gov Furthermore, studies have shown that p110α, a catalytic subunit of PI3K, is necessary for the activation of Rho GTPases and the associated F-actin network remodeling during tissue injury. nih.gov
Caerulein-induced signaling significantly impacts inflammatory pathways, particularly the Nuclear Factor-kappa B (NF-κB) pathway and the NLRP3 inflammasome. NF-κB is a transcription factor that, once activated, provokes the expression of multiple pro-inflammatory genes. nih.gov In models of caerulein-induced pancreatitis, NF-κB is activated early in acinar cells. nih.gov This activation can be mediated by reactive oxygen species (ROS) produced in response to caerulein. nih.gov The role of NF-κB is complex, with some studies indicating that its activation aggravates pancreatitis, while others suggest it may have a protective function. nih.govnih.gov For instance, activation of the RhoA/ROCK signaling cascade by caerulein can increase NF-κB nuclear translocation, enhancing inflammatory responses. nih.gov
The NLRP3 inflammasome, a multi-protein complex that drives the maturation of pro-inflammatory cytokines like IL-1β, is also notably activated in caerulein-induced pancreatitis models. nih.govmdpi.com The absence or inhibition of NLRP3 inflammasome components, such as NLRP3 itself or caspase-1, substantially reduces inflammation and tissue injury in these models. nih.govnih.gov This indicates that the NLRP3 inflammasome is a critical mediator of the inflammatory process in this context. mdpi.comnih.gov
Table 3: Key Inflammatory Pathways Modulated by Caerulein
Pathway
Key Mediators
Observed Effect of Caerulein Stimulation
Reference
NF-κB Signaling
NF-κB p65, GSK-3β, ROS
Early activation in acinar cells, leading to expression of pro-inflammatory genes.
| NLRP3 Inflammasome | NLRP3, Caspase-1, IL-1β | Significant activation, leading to maturation of pro-inflammatory cytokines and pancreatic injury. | nih.govmdpi.comnih.gov |
Modulation of Gene Expression and Cellular Phenotype by Caerulein Precursor Fragments
Recent studies have begun to elucidate how fragments derived from the caerulein precursor protein may directly influence pancreatic cell behavior, independent of the inflammatory cascade initiated by the mature caerulein peptide. This section examines the evidence for their role in modulating gene expression critical for exocrine cell plasticity and their impact on significant cellular reprogramming events like acinar-to-ductal metaplasia.
The transcription factors Snai1 (Snail Family Transcriptional Repressor 1) and Ngn3 (Neurogenin 3) are pivotal in regulating cellular differentiation and plasticity. Snai1 is a key driver of the epithelial-to-mesenchymal transition (EMT), a process that has been linked to the initiation of acinar-to-ductal metaplasia (ADM). nih.gov In mouse models of pancreatic injury induced by caerulein, the expression of Snai1 is upregulated, and its genetic or pharmacological inhibition has been shown to impair the development of ADM. nih.gov This suggests a critical role for Snai1 in the reprogramming of acinar cells.
Ngn3, on the other hand, is a master regulator of endocrine cell differentiation in the pancreas. researchgate.netrupress.org While primarily associated with developmental processes, Ngn3 expression can be transiently reactivated in adult pancreatic exocrine cells following certain types of injury, indicating a potential role in cellular reprogramming towards an endocrine fate. researchgate.netrupress.org Studies have shown that Ngn3 can be detected in a small percentage of acinar and ductal cells in the normal adult human pancreas, and its expression increases during in vitro culture, suggesting a latent capacity for endocrine differentiation. researchgate.netrupress.org
While the broader context of caerulein-induced pancreatitis clearly involves the modulation of these genes, research is ongoing to determine the direct effects of specific caerulein precursor fragments on the expression of Snai1 and Ngn3 in ductal cells, which would provide a more nuanced understanding of exocrine plasticity.
Table 1: Key Transcription Factors in Pancreatic Plasticity
Transcription Factor
Primary Function in Pancreas
Implication in Plasticity
Snai1
Inducer of Epithelial-to-Mesenchymal Transition (EMT)
Upregulated during caerulein-induced ADM; inhibition impairs ADM formation. nih.gov
Ngn3
Master regulator of endocrine cell differentiation
Expressed in adult exocrine cells post-injury; potential marker for reprogramming towards an endocrine fate. researchgate.netrupress.org
Acinar-to-ductal metaplasia (ADM) is a remarkable example of cellular plasticity in which differentiated acinar cells transform into duct-like cells. nih.gov This process is a key feature of pancreatitis and is considered a potential early step in the development of pancreatic ductal adenocarcinoma (PDAC) when combined with oncogenic mutations. nih.govnih.gov In experimental models, repeated administration of caerulein is a well-established method for inducing ADM. nih.govnews-medical.net This process is characterized by the loss of acinar-specific markers, such as amylase, and the acquisition of ductal characteristics. nih.gov
The reprogramming of acinar cells during ADM is a transient and reversible process in the context of injury and regeneration. nih.gov Following caerulein-induced pancreatitis, the pancreas can often return to its normal morphology and function within a couple of weeks. nih.gov This regenerative capacity highlights the inherent plasticity of pancreatic acinar cells.
While the induction of ADM is strongly linked to the inflammatory environment created by caerulein, the direct contribution of caerulein precursor fragments to this reprogramming event is an area of active investigation. Understanding whether these fragments can directly initiate or modulate the transcriptional changes that underpin ADM, independent of the full inflammatory response, is crucial for developing targeted therapeutic strategies. In vitro models using pancreatic acinar cell explants have been instrumental in studying the molecular mechanisms of ADM and offer a controlled system to dissect the specific effects of compounds like caerulein precursor fragments.
Table 2: Experimental Models for Studying Pancreatic Cell Reprogramming
Experimental Model
Description
Key Findings Related to ADM
Caerulein-Induced Pancreatitis (in vivo)
Repeated injections of caerulein in rodents to induce pancreatitis and subsequent ADM. nih.govnews-medical.net
Induces transient and reversible ADM, characterized by loss of acinar identity and gain of ductal features. nih.gov
Pancreatic Acinar Cell Explants (in vitro)
Isolated acinar cells cultured in a 3D matrix that can be treated with various factors to study transdifferentiation.
Allows for the direct study of molecular pathways involved in ADM in a controlled environment, separating cellular effects from systemic inflammation.
Physiological Roles of Caerulein Precursor Related Fragment Ec in Biological Research Models
Role in Pancreatic Cell Plasticity and Regeneration in Animal Models
Animal models, particularly those using rodents, have been instrumental in understanding how the pancreas responds to injury and the subsequent processes of cellular adaptation and regeneration. Caerulein (B1668201) is a cornerstone of these models due to its ability to induce a reproducible, self-limiting pancreatitis.
The administration of supramaximal doses of caerulein to rodents is the most widely used experimental model of acute pancreatitis. researchgate.net This model is valued for its high reproducibility and for closely mimicking the early stages of human edematous pancreatitis. researchgate.net The typical protocol involves repeated intraperitoneal injections of caerulein, which leads to a cascade of events within the pancreas. nih.gov
Within hours of administration, the pancreas exhibits interstitial edema, an influx of inflammatory cells, and the characteristic vacuolization of acinar cells. nih.govresearchgate.net These cellular changes are a direct consequence of the intracellular events observed in vitro, including the blockade of exocytosis and premature activation of digestive enzymes. This model allows researchers to study the cellular stress responses to these pathological events, including the activation of inflammatory pathways and the induction of cell death programs like apoptosis and necrosis.
Following the acute injury induced by caerulein, the pancreas undergoes a remarkable process of regeneration. In the initial days after caerulein administration, there is significant acinar cell loss, primarily through apoptosis. This leads to a temporary atrophy of the pancreatic parenchyma.
However, this is followed by a robust proliferative response. The surviving cells, including duct-like cells that form structures known as tubular complexes, begin to divide and differentiate to replenish the lost acinar cell population. There is evidence for acinar-to-ductal metaplasia, a process where acinar cells de-differentiate into a more duct-like phenotype, which is thought to be a key step in the regenerative process. The main mechanism for restoring the acinar cell population appears to be the proliferation of newly formed acinar cells. This entire cycle of injury, atrophy, and regeneration in the caerulein model provides a valuable system for studying the molecular mechanisms that control pancreatic plasticity and repair.
Interactive Table: Key Pathological and Regenerative Events in Caerulein-Induced Pancreatitis
Significant loss of acinar cells following acute injury.
Apoptosis and necrosis.
Parenchymal Atrophy
Temporary reduction in the mass of pancreatic exocrine tissue.
Consequence of widespread acinar cell loss.
Cellular Plasticity
Adaptation of surviving cells to promote repair.
Acinar-to-ductal metaplasia (ADM).
Regeneration
Restoration of pancreatic tissue architecture and function.
Proliferation of duct-like cells and newly formed acinar cells.
Assessment of Antimicrobial Activity in Research Assays (Specific to CPRF-Ec)
The skin of amphibians is a vital organ, serving not only for respiration and osmoregulation but also as a first line of defense against pathogens. nih.gov It contains granular glands that store and, upon stress or injury, release a plethora of bioactive peptides into the skin secretion. nih.govbohrium.com These peptides include a wide array of antimicrobial peptides (AMPs) which form a critical component of the amphibian's innate immune system. nih.govbohrium.com The primary mechanism by which many of these AMPs function involves interaction with and disruption of microbial cell membranes. nih.gov While specific studies detailing the antimicrobial spectrum of Caerulein precursor-related fragment Ec (CPRF-Ec) are not extensively documented in the provided research, the activity of related amphibian peptides provides a functional blueprint.
Antimicrobial peptides secreted by amphibians often exhibit broad-spectrum activity, though efficacy can vary between different types of bacteria, largely due to differences in their cell wall structures. frontiersin.org Generally, these cationic peptides are effective against Gram-positive bacteria by permeabilizing their lipid bilayer membranes. frontiersin.org
It is important to note that Escherichia coli, provided as an example, is a Gram-negative bacterium. The outer membrane of Gram-negative bacteria can sometimes trap AMPs, preventing them from reaching the inner cytoplasmic membrane and thus conferring a degree of resistance. frontiersin.org Research on medusin-PT, a novel antimicrobial peptide from the Tarsier Leaf Frog, illustrates this differential activity. While specific data for CPRF-Ec is limited, the findings for medusin-PT offer a relevant case study.
Investigation of Insulin-Releasing Activity in Pancreatic Beta-Cell Models (e.g., CPF-7)
Certain peptides found in amphibian skin secretions have been identified as potent insulin-releasing agents, making them subjects of research for potential applications in type 2 diabetes. bohrium.com Caerulein precursor fragment-7 (CPF-7), a peptide closely related to CPRF-Ec, has been a focus of such investigations.
Research has demonstrated that CPF-7 can stimulate the release of insulin (B600854). A significant mechanism underlying its activity is the induction of exocrine cell plasticity by upregulating the expression of Neurogenin 3 (Ngn3). Ngn3 is recognized as a master regulatory transcription factor that is essential for the development of endocrine progenitor cells in the pancreas. nih.govresearchgate.net By promoting Ngn3 expression, CPF-7 can influence the differentiation of pancreatic cell lineages.
Studies using established cell models have provided concrete evidence of this activity. In experiments with PANC-1 cells, which are a human pancreatic exocrine cell line, CPF-7 treatment was shown to convert these cells into pancreatic endocrine precursors. Furthermore, in studies using BRIN-BD11 rat clonal β-cells, CPF-7 directly stimulated the release of insulin.
Peptide/Fragment
Cell Model
Key Research Finding
Mechanism
Source
CPF-7
PANC-1 (Human Pancreatic Exocrine Cells)
Conversion into pancreatic endocrine precursor cells
Research into Biological Defense Mechanisms and Toxin Delivery Systems in Amphibians
The chemical arsenal (B13267) within amphibian skin secretions plays a fundamental role in defense against predators. nih.govacs.org These secretions are a complex cocktail of molecules, including various peptides that are stored in serous glands and released upon stimulation. acs.org In some species, this process involves the cleavage of larger precursor peptides into their smaller, active forms immediately upon secretion. nih.govacs.org
A sophisticated aspect of this defense strategy is the synergistic action of different components within the secretion. Research suggests that certain peptides function to increase the effectiveness of co-secreted toxins. nih.gov The proposed mechanism involves the peptide's ability to permeabilize the epithelial tissues of a predator, such as the lining of the mouth. nih.gov This disruption of the epithelial barrier allows for the rapid absorption of potent toxins from the secretion into the predator's bloodstream and organs, dramatically increasing the speed and efficacy of the deterrent. nih.gov While this role has not been attributed specifically to CPRF-Ec, it represents a known function of defense peptides within the complex chemical ecology of amphibian skin secretions.
Advanced Methodological Approaches in Caerulein Precursor Related Fragment Research
In Vitro and Cell Culture Models for Mechanistic Studies
In vitro models are fundamental for dissecting the cellular and molecular mechanisms underlying the biological activities of caerulein (B1668201) precursor-related fragments. These systems provide controlled environments to study specific cellular responses without the complexities of a whole organism.
Use of Clonal Beta-Cell Lines (e.g., BRIN-BD11)
Clonal beta-cell lines, particularly the BRIN-BD11 line, have been instrumental in elucidating the insulinotropic properties of CPFs. nih.govelsevierpure.comresearchgate.net The BRIN-BD11 cell line is a hybridoma created by the electrofusion of primary rat pancreatic islet cells with RINm5F cells, a cell line derived from a rat insulinoma. culturecollections.org.uknih.gov This cell line is valued for its stable, glucose-responsive insulin-secreting characteristics. nih.govsigmaaldrich.com
Studies utilizing BRIN-BD11 cells have demonstrated that various CPF peptides, isolated from the skin secretions of frogs like Xenopus laevis and Silurana epitropicalis, are potent insulin (B600854) secretagogues. nih.govelsevierpure.com For instance, CPF-1, CPF-3, CPF-5, and CPF-6 significantly increased the rate of insulin release at nanomolar concentrations. nih.govelsevierpure.com Another peptide, CPF-7, produced a substantial stimulation of insulin release, while CPF-SE1 also demonstrated significant insulin-releasing activity. nih.govelsevierpure.com A key finding from these studies is that the insulin-releasing action of these peptides is not due to cytotoxicity, as they did not induce the release of lactate (B86563) dehydrogenase, indicating that plasma membrane integrity was maintained. nih.govelsevierpure.com The mechanism of action for these CPF peptides in BRIN-BD11 cells involves membrane depolarization and an increase in intracellular calcium concentration. nih.govelsevierpure.com
Table 1: Effects of Caerulein Precursor-Related Fragments on Insulin Release from BRIN-BD11 Cells
While direct studies on the effects of "Caerulein precursor-related fragment Ec" on PANC-1 and Caco-2 cell lines are not extensively documented in the provided search results, these cell lines serve as crucial models in pancreatic and intestinal research. PANC-1 is a human pancreatic ductal adenocarcinoma cell line, often used to study the pathology of pancreatic cancer and the effects of various compounds on ductal cell biology. Caco-2, a human colorectal adenocarcinoma cell line, is widely used as a model of the intestinal epithelial barrier. Given that caerulein, a related peptide, is known to affect pancreatic and gastrointestinal function, these cell lines represent valuable tools for future investigations into the potential effects of CPF Ec on ductal and epithelial cell physiology and pathophysiology.
Isolated Pancreatic Acini and Acinar Cells
Isolated pancreatic acini and acinar cells are primary tools for studying the direct effects of secretagogues on pancreatic enzyme secretion and intracellular signaling. Research using caerulein, a peptide structurally and functionally related to CPFs, has provided significant insights. In isolated rat pancreatic acini, supraphysiological concentrations of caerulein induce the production of reactive oxygen species (ROS), activate the transcription factor NF-κB, and lead to the expression of inflammatory cytokines. nih.gov Furthermore, high concentrations of caerulein can induce apoptosis in pancreatic acinar cells, a process mediated by intracellular calcium. nih.gov
Studies on caerulein-induced pancreatitis in rats have shown that in vitro, pancreatic acini from these animals exhibit higher basal amylase secretion but a diminished response to further stimulation. nih.gov This is associated with a desensitization of cholecystokinin (B1591339) (CCK) receptors and impaired intracellular calcium mobilization, indicating a disruption in the normal signal transduction pathways. nih.gov These findings in caerulein-treated acini provide a framework for investigating how specific caerulein precursor-related fragments might modulate acinar cell function under both physiological and pathological conditions.
In Vivo Animal Models for Systemic and Organ-Specific Research
Animal models are indispensable for understanding the systemic and organ-specific effects of caerulein precursor-related fragments in a complex physiological context. These models allow for the investigation of integrated responses, including hormonal regulation, metabolic changes, and inter-organ communication.
Rodent Models (Rats, Mice) for Pancreatic Research
Rodent models, particularly rats and mice, are extensively used to study pancreatic function and disease, including the effects of caerulein and its analogues. The administration of caerulein to rodents is a well-established model for inducing acute and chronic pancreatitis. nih.govnih.gov This model mimics many features of human pancreatitis, including inflammation, fibrosis, and acinar cell loss. nih.gov
In mouse models, repeated caerulein injections can accelerate the development of pancreatic cancer in genetically predisposed animals, such as those with a Kras mutation. nih.gov This highlights the role of inflammation in pancreatic carcinogenesis. Proteomic analysis of acinar cells from caerulein-treated mice has revealed significant changes in protein expression related to fibrosis, protease activity, and diminished pancreatic function, with a notable correlation to proteomic changes observed in human chronic pancreatitis. researchgate.net These models provide a powerful platform to investigate the in vivo effects of specific caerulein precursor-related fragments on pancreatic health and disease progression.
Amphibian Models for Skin Secretion and Evolutionary Studies
Amphibians, particularly frogs from the genera Xenopus and Silurana, are the natural source of a vast array of skin peptides, including caerulein precursor-related fragments. nih.govelsevierpure.comdntb.gov.ua The analysis of norepinephrine-stimulated skin secretions from these amphibians has led to the identification and characterization of numerous CPF peptides. nih.govelsevierpure.comdntb.gov.ua These studies are crucial for discovering novel peptides and understanding their evolutionary diversification. The skin secretions of these frogs represent a rich library of biologically active compounds that have evolved for defense and other physiological functions. dntb.gov.ua By studying the diversity and activity of these peptides, researchers can gain insights into the structure-function relationships of CPFs and their potential as templates for developing new therapeutic agents. nih.govresearchgate.net
Advanced Analytical Techniques for Peptide Characterization
The precise characterization of peptides such as the this compound is fundamental to understanding their structure-function relationships. Researchers employ a suite of sophisticated analytical methods to elucidate the primary structure, ensure purity, and quantify these biomolecules.
Mass Spectrometry (ES-MS, MS/MS) for Structural Determination
Mass spectrometry (MS) stands as a cornerstone technique for the structural elucidation of peptides. Electrospray Ionization Mass Spectrometry (ES-MS) is particularly well-suited for analyzing large biomolecules like peptides. It allows for the determination of molecular weight with high accuracy. For an in-depth structural analysis, tandem mass spectrometry (MS/MS) is employed. In this technique, a specific peptide ion is selected, fragmented, and the resulting fragment ions are analyzed.
Negative ion electrospray mass spectrometry offers a complementary approach for structural determination of caerulein-related peptides. nih.gov The fragmentation patterns observed in negative ion mode can provide unique structural information that is not available in positive ion mode. nih.gov For instance, MS/MS data from the negatively charged molecular ions of desulfated caerulein peptides can yield sequencing information through various backbone cleavages. nih.gov Furthermore, this technique can identify specific amino acid side-chain cleavages, which helps in pinpointing the location of certain residues like serine, threonine, and aspartic acid. nih.gov The specific cleavage patterns from aspartic acid residues can definitively identify their position within the peptide sequence. nih.gov
The general workflow for peptide structural determination by MS/MS involves:
Ionization: The peptide sample is introduced into the mass spectrometer and ionized, typically using ESI.
Precursor Ion Selection: The ion corresponding to the peptide of interest is isolated.
Fragmentation: The selected precursor ion is subjected to collision-induced dissociation (CID) or other fragmentation methods. This breaks the peptide bonds at predictable locations.
Fragment Ion Analysis: The masses of the resulting fragment ions (b- and y-ions are the most common) are measured.
Sequence Deduction: The amino acid sequence is deduced by analyzing the mass differences between the fragment ions.
This powerful combination of techniques allows for the unambiguous determination of the primary structure of novel peptides, including those related to the caerulein precursor.
High-Performance Liquid Chromatography (HPLC) for Purification and Analysis
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the purification and analysis of peptides from complex biological mixtures, such as amphibian skin secretions where caerulein and its related fragments are found. nih.govnih.gov Reversed-phase HPLC (RP-HPLC) is the most common mode used for peptide separation.
The process typically involves the following steps:
Sample Preparation: An extract from the source, for example, amphibian skin, is prepared. This extract is often pre-purified using solid-phase extraction (SPE) to remove high-molecular-weight proteins and other interfering substances. nih.gov
Chromatographic Separation: The partially purified sample is injected onto an RP-HPLC column, commonly a C18 column. nih.govnih.gov A gradient of increasing organic solvent (like acetonitrile) in an aqueous mobile phase is used to elute the peptides. nih.gov Peptides are separated based on their hydrophobicity, with more hydrophobic peptides being retained longer on the column.
Detection and Fraction Collection: As the peptides elute from the column, they are detected, typically by UV absorbance at 214 or 280 nm. The chromatogram shows a series of peaks, each representing one or more separated components. These peaks can be collected as individual fractions. nih.gov
Purity Analysis: The purity of the collected fractions can be assessed by analytical RP-HPLC. A pure sample should ideally show a single, sharp peak.
The combination of HPLC for purification followed by mass spectrometry for characterization is a powerful workflow in peptidomics research. nih.gov For instance, fractions collected from HPLC can be directly analyzed by ion-spray mass spectrometry to identify the peptides present. nih.gov
Molecular and Cellular Biology Techniques
To understand the biological role and mechanism of action of peptides like the this compound, researchers utilize a variety of molecular and cellular biology techniques. These methods allow for the investigation of the peptide's effects on gene expression, cellular processes, and epigenetic modifications. Often, the peptide caerulein is used to induce experimental pancreatitis in animal models, providing a platform to study these molecular events.
Analyzing changes in gene expression provides critical insights into the cellular pathways affected by a peptide.
Microarray Analysis: This technique allows for the simultaneous measurement of the expression levels of thousands of genes. In studies of caerulein-induced pancreatitis, microarrays have been used to identify differentially expressed genes (DEGs) in pancreatic tissue. nih.govnih.gov For example, a study identified 1,555 DEGs in wild-type mice and 3,057 DEGs in Mist1 knockout mice after caerulein treatment, highlighting the genetic response to the induced pancreatitis. nih.gov
RNA-Sequencing (RNA-seq): RNA-seq has largely superseded microarrays for transcriptomic profiling due to its higher sensitivity, wider dynamic range, and ability to identify novel transcripts. Single-cell RNA sequencing (scRNA-seq) provides even greater resolution by analyzing the transcriptomes of individual cells, which is crucial for dissecting the heterogeneous cellular responses in tissues like the pancreas during inflammation. bmj.com
Quantitative PCR (qPCR): qPCR, also known as real-time PCR, is used to quantify the expression of specific genes of interest with high accuracy and sensitivity. It is often used to validate the findings from microarray or RNA-seq experiments. researchgate.net For instance, qPCR can be used to measure the mRNA levels of specific inflammatory markers or transcription factors in pancreatic tissue following caerulein administration.
A study on caerulein-induced pancreatitis used gene expression profiling to identify key transcription factors involved in the disease process. nih.gov This approach helps to build a transcriptional regulatory network and understand the molecular mechanisms underlying the cellular response. nih.gov
Immunofluorescence and Histological Staining for Cellular Markers
These techniques are vital for visualizing the effects of peptides on tissue architecture and for identifying specific cell types and cellular markers within tissues.
Histological Staining: Hematoxylin and eosin (B541160) (H&E) staining is a standard method used to examine tissue morphology. In the context of caerulein-induced pancreatitis, H&E staining reveals characteristic features such as edema, inflammatory cell infiltration, and acinar cell vacuolization. researchgate.net
Immunofluorescence and Immunohistochemistry (IHC): These techniques use antibodies to detect the presence and location of specific proteins (antigens) within tissue sections. This allows for the identification and quantification of different cell types and the localization of specific cellular markers. For example, in studies of caerulein-induced pancreatitis, IHC with an antibody against Ly6G has been used to identify and count infiltrating neutrophils in the pancreas. nih.gov Similarly, immunostaining for markers like amylase and chymotrypsin (B1334515) (acinar cell markers), and cytokeratin 19 (a ductal marker) can be used to track changes in cell differentiation and identity. nih.gov
The table below summarizes some cellular markers that can be analyzed using these techniques in the context of pancreatic research.
DNA Methylation Analysis and Epigenetic Profiling (e.g., Bisulfite Sequencing)
Epigenetic modifications, such as DNA methylation, play a crucial role in regulating gene expression without altering the DNA sequence itself. These changes are increasingly recognized as important in various biological processes and diseases.
DNA Methylation: This process involves the addition of a methyl group to the cytosine base in DNA, typically at CpG dinucleotides. Changes in DNA methylation patterns, both hypermethylation and hypomethylation, can lead to the silencing of tumor suppressor genes or the activation of oncogenes. nih.gov DNA methylation is a key epigenetic modification that differs between normal and neoplastic pancreatic tissue. nih.gov
Bisulfite Sequencing: This is the gold standard for analyzing DNA methylation. Treatment of DNA with sodium bisulfite converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged. Subsequent PCR and sequencing can then identify the methylation status of individual CpG sites.
In the context of pancreatic research, it is understood that epigenetic reprogramming is an early event in pancreatic tumorigenesis. nih.gov The caerulein-induced pancreatitis model is used to study these early epigenetic changes. nih.gov Cancer-associated epigenetic alterations can occur within hours of pancreatic injury, preceding the development of widespread pre-cancerous lesions. nih.gov This involves a remodeling of chromatin that leads to the early dysfunction of genes that initiate pancreatic cancer. nih.gov
The study of DNA methylation and other epigenetic modifications provides a deeper understanding of how peptides and other stimuli can induce long-lasting changes in cellular function and fate.
Single-Cell Spatial Transcriptomics for Cellular Heterogeneity
The study of the cellular microenvironment and its diverse cell populations is critical to understanding the biological impact of substances like the this compound. The exocrine pancreas, a primary site of action for caerulein and its analogues, was traditionally considered a structurally and functionally homogeneous tissue. nih.gov However, physiological studies have indicated that digestive enzymes are stored in and released from heterogeneously composed pools, suggesting an underlying cellular basis for this functional diversity. nih.gov
Advanced techniques such as single-cell spatial transcriptomics are poised to revolutionize research into this cellular heterogeneity. Single-cell RNA sequencing (scRNA-seq) provides high-resolution genomic profiles of individual cells, allowing for the identification of distinct cell subtypes and their gene expression patterns. nih.gov This is particularly valuable in the context of pancreatic research, where it can be used to explore the diversity of cancer cells and track the progression of tumor growth. nih.gov
However, scRNA-seq requires the dissociation of tissues, which leads to the loss of spatial information. nih.gov Spatial transcriptomics (ST) overcomes this limitation by combining gene expression analysis with the precise tissue localization of the transcripts. nih.govnih.gov The integration of these two powerful technologies enables a comprehensive investigation of tissues at a single-cell level while preserving their spatial organization. nih.gov
In the context of caerulein precursor-related fragment research, these methodologies can be applied to:
Map the precise location of different acinar cell populations within the pancreas that may respond differently to the fragment.
Identify changes in the gene expression of specific cell types upon exposure to the fragment.
Understand the complex interactions between different cells within the pancreatic microenvironment in response to stimulation or injury induced by caerulein analogues. nih.gov
Elucidate the cellular and molecular mechanisms underlying pancreatic conditions such as pancreatitis, which is often experimentally induced using caerulein. nih.govnih.gov
While direct studies employing single-cell spatial transcriptomics on the "this compound" are not yet widely published, the application of this technology in broader pancreatic research demonstrates its immense potential for providing unprecedented insights into the fragment's biological effects at a cellular level. nih.govnih.gov
Functional Assays for Biological Activity Evaluation
Amylase and Insulin Secretion Assays
Caerulein and its related fragments are well-known for their potent effects on pancreatic exocrine and endocrine secretion. Assays measuring the secretion of amylase and insulin are therefore fundamental in characterizing the biological activity of these peptides.
Amylase Secretion Assays are typically performed using isolated pancreatic acini or lobules. researchgate.netresearchgate.net The assay involves incubating the pancreatic tissue with varying concentrations of the test substance, such as a caerulein precursor-related fragment. researchgate.net After a specific incubation period, the amount of amylase released into the surrounding medium is quantified and expressed as a percentage of the total amylase content within the cells. researchgate.net
Research has shown that caerulein exhibits a biphasic effect on amylase secretion, with stimulation at lower concentrations and inhibition at supramaximal concentrations. researchgate.netpancreapedia.org For instance, one study observed peak amylase secretion from rat pancreatic lobules at a caerulein concentration of 10⁻¹⁰ M. researchgate.net These assays are crucial for determining the stimulatory or inhibitory potential of novel caerulein-related fragments on pancreatic exocrine function.
Compound
Concentration
Effect on Amylase Secretion
Model System
Caerulein
10⁻¹⁰ M
Peak stimulation
Rat pancreatic lobules
Caerulein
Supramaximal
Inhibition of secretion
Pancreatic acini
This table is interactive. Users can sort and filter the data.
Insulin Secretion Assays are used to evaluate the effect of caerulein precursor-related fragments on pancreatic β-cells. These assays often utilize isolated pancreatic islets or insulin-secreting cell lines like BRIN-BD11 cells. researchgate.netnih.govmdpi.com The cells or islets are incubated with the test peptide, and the amount of insulin released into the supernatant is measured, typically by radioimmunoassay or ELISA. nih.gov
Studies have demonstrated that caerulein precursor fragments (CPFs) are potent insulin-releasing agents. researchgate.netnih.gov For example, several CPF peptides isolated from the skin secretions of Xenopus laevis were found to significantly increase the rate of insulin release from BRIN-BD11 cells at concentrations as low as 0.03 nM. nih.gov The mechanism of this action is thought to involve membrane depolarization and an increase in intracellular calcium concentration. nih.gov
Peptide
Concentration
Fold Increase in Insulin Release (vs. Basal)
Cell Line
CPF-1
0.03 nM
Significant increase
BRIN-BD11
CPF-3
0.03 nM
Significant increase
BRIN-BD11
CPF-5
0.03 nM
Significant increase
BRIN-BD11
CPF-6
0.03 nM
Significant increase
BRIN-BD11
CPF-7
3 µM
~5.7-fold
BRIN-BD11
CPF-SE1
3 µM
~5.1-fold
BRIN-BD11
This table is interactive. Users can sort and filter the data.
Cell Viability and Lactate Dehydrogenase (LDH) Leakage Assays
To distinguish between a specific secretagogue effect and general cytotoxicity, functional assays are often coupled with assessments of cell health.
Cell Viability Assays , such as the Cell Counting Kit-8 (CCK-8) assay, are used to measure the number of viable cells after treatment with a compound. nih.govnih.gov This assay is based on the conversion of a tetrazolium salt into a colored formazan (B1609692) product by metabolically active cells. The amount of formazan produced is directly proportional to the number of living cells. nih.gov In the context of caerulein-related research, these assays can determine if the observed effects are due to a specific biological interaction or simply due to cell death. For example, in studies investigating potential therapeutic agents for pancreatitis, cell viability assays are used to ensure that the agents themselves are not toxic to pancreatic cells. nih.gov
Lactate Dehydrogenase (LDH) Leakage Assays measure the activity of LDH, a cytosolic enzyme that is released into the cell culture medium when the plasma membrane is damaged. nih.gov An increase in LDH in the supernatant is an indicator of cytotoxicity. In studies of caerulein precursor fragments, this assay is critical to demonstrate that the insulin-releasing effect of the peptides is not a result of cell lysis. nih.gov For instance, it was shown that CPF peptides did not stimulate the release of LDH from BRIN-BD11 cells at concentrations up to 3 µM, confirming the integrity of the plasma membrane during insulin secretion. nih.gov Similarly, in models of caerulein-induced pancreatitis, LDH release is measured as a marker of acinar cell injury. nih.gov
Assay Type
Principle
Application in Caerulein Fragment Research
Cell Viability (e.g., CCK-8)
Measures metabolic activity of living cells.
To assess the cytotoxicity of the fragment or other compounds used in the experimental model. nih.govnih.gov
LDH Leakage
Measures the release of a cytosolic enzyme from damaged cells.
To confirm that the secretagogue effect of the fragment is not due to cell membrane damage. nih.gov
This table is interactive. Users can sort and filter the data.
Beyond their effects on secretion, some caerulein precursor-related fragments have been found to possess antimicrobial properties.
Antimicrobial Activity Assays are performed to determine the effectiveness of a substance against various microorganisms. A common method is the determination of the Minimal Inhibitory Concentration (MIC) . The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This is typically determined using a broth microdilution method, where a standardized inoculum of bacteria is added to wells of a microtiter plate containing serial dilutions of the test compound.
Research has shown that fragments derived from the precursors of various host-defense peptides, including caeruleins, can exhibit antimicrobial activity. researchgate.netnih.gov For example, certain caerulein precursor fragments have demonstrated potent growth-inhibitory activities against clinically relevant bacteria such as methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net These assays are essential for exploring the potential of caerulein precursor-related fragments as novel antimicrobial agents.
Future Directions and Emerging Research Avenues for Caerulein Precursor Related Fragment Ec
Unraveling the Full Repertoire of Caerulein (B1668201) Precursor-Related Fragments and their Functions
The caerulein precursor protein, like many pro-peptides, is a polyprotein that undergoes post-translational processing to release multiple bioactive fragments. pancreapedia.org The skin secretions of a single amphibian species can contain a diverse cocktail of these peptides, each with potentially distinct functions. nih.gov For instance, peptidomic analysis of secretions from the clawed frogs Xenopus laevis and Silurana epitropicalis identified not only caerulein-related fragments but also peptides from the magainin, peptide glycine-leucine-amide (PGLa), and xenopsin (B549565) precursor families. nih.govresearchgate.net
A primary research frontier is the systematic identification and functional characterization of this entire repertoire. While CPRF-Ec is a specific sequence of interest, it is part of a larger family of Caerulein Precursor Fragments (CPFs) that have been isolated and shown to possess potent biological activity. A significant discovery has been the potent insulin-releasing capability of several CPF peptides. nih.govelsevierpure.com Studies using the rat BRIN-BD11 clonal β-cell line have demonstrated that various CPF peptides can stimulate insulin (B600854) secretion at nanomolar concentrations, highlighting a potential physiological role beyond simple defense. nih.govresearchgate.net This function suggests a sophisticated interplay between skin-secreted peptides and the host's own metabolic regulation. Future research will likely focus on deep sequencing and mass spectrometry to catalog the full array of CPRFs in different species and under various physiological conditions, followed by systematic screening for novel bioactivities, including antimicrobial, immunomodulatory, and neuromodulatory effects. nih.govmdpi.com
Table 1: Selected Caerulein Precursor-Related Fragments and Their Observed Functions
| CPF-AM1 | Xenopus amieti | Identified as a novel, non-toxic insulin-releasing peptide. | researchgate.net |
Elucidating Novel Signaling Pathways and Cellular Mechanisms
A critical avenue of future research is to move beyond observing the effects of CPRF-Ec and other CPFs to understanding precisely how they work at the molecular and cellular levels. Current evidence suggests that the insulin-releasing action of CPF peptides involves, at least in part, membrane depolarization and a subsequent increase in intracellular calcium (Ca²⁺) concentration in pancreatic β-cells. nih.govresearchgate.net This mechanism is typical for many secretagogues but the specific receptors and channels involved remain to be identified.
Future studies must aim to:
Identify Specific Receptors: It is unknown whether CPRFs act through known G-protein coupled receptors (GPCRs), such as the cholecystokinin (B1591339) (CCK) receptors that their parent molecule caerulein targets, or if they utilize novel, as-yet-unidentified receptors. nih.gov
Map Downstream Pathways: Beyond the initial Ca²⁺ influx, the downstream signaling cascades are largely unexplored. Research could investigate the activation of key kinases, transcription factors (like NF-κB, which is activated by caerulein hyperstimulation), and gene expression changes following peptide exposure. nih.govnih.gov For example, caerulein is known to generate reactive oxygen species (ROS) and activate the JAK/STAT pathway in pancreatic acinar cells, and it is plausible that its fragments could engage similar or distinct pathways in different cell types. nih.govnih.gov
Delineate Membrane Interaction: The structural properties of these peptides, likely amphipathic helices, suggest they interact directly with the cell membrane. nih.gov Understanding the biophysical nature of this interaction is key. It needs to be determined if they form pores, alter membrane fluidity, or cluster specific membrane proteins to initiate a signal, and how this is achieved without causing the lytic effects seen with some other antimicrobial peptides at higher concentrations. nih.govresearchgate.net
Table 2: Potential Cellular Mechanisms and Signaling Components for Investigation
| NF-κB / JAK/STAT | Transcription factors involved in inflammation and stress response. | Are these pathways activated by CPRF-Ec in target cells? | nih.govnih.gov |
Exploring Inter-Organismic Roles Beyond Amphibian Chemical Defense
The traditional view of amphibian skin peptides is that they serve as a defense mechanism against predators and microbial pathogens. pancreapedia.orgresearchgate.net However, the potent, specific activities like insulin release suggest more intricate physiological or ecological roles. Future research should explore these "inter-organismic" functions that extend beyond simple defense.
One emerging hypothesis is the role of these peptides in shaping the amphibian skin microbiome. mdpi.com The skin is not sterile but hosts a community of symbiotic microbes that contribute to pathogen resistance. researchgate.net The secreted peptides, including CPRFs, could act as modulators, selectively inhibiting potential pathogens while allowing beneficial microbes to thrive. This creates a chemically-controlled symbiotic relationship, an inter-organismic role crucial for host health.
Another avenue is exploring how these peptides, when released into the aquatic environment, might function in intraspecies or interspecies signaling. Could they act as pheromones, spatial markers, or regulators of larval development in other amphibians? The complex cocktail of peptides released could convey detailed information about the individual's health, stress level, or reproductive status to others in the vicinity. nih.gov Investigating these potential ecological signaling functions will require innovative experimental designs that combine chemical ecology with behavioral studies.
Development of Novel Research Tools and Biological Probes Based on CPRF-Ec Structure
The unique structure and specific bioactivity of CPRF-Ec and its analogues make them ideal candidates for development as novel research tools and biological probes. When a peptide has a potent and specific effect on a particular cellular process, it can be used to selectively activate or probe that process in experimental settings.
Given their potent insulin-releasing activity, CPRF-Ec and related fragments could be developed into highly specific probes for studying the mechanisms of insulin exocytosis in pancreatic β-cells. nih.govresearchgate.net By modifying the peptide sequence—for example, through amino acid substitutions or by attaching fluorescent tags or biotin (B1667282) labels—researchers could create powerful tools to:
Map Peptide-Receptor Interactions: Labeled versions of CPRF-Ec could be used to visualize binding sites on target cells, aiding in receptor identification.
Trace Internalization and Trafficking: Fluorescently tagged peptides would allow researchers to follow the molecule after it binds to the cell surface, revealing whether it is internalized and where it is trafficked within the cell.
Serve as a Basis for Fragment-Based Drug Design: The core structure of CPRF-Ec can serve as a scaffold. The principles of fragment-based discovery, where small, simple chemical fragments are used as starting points to build more complex and potent molecules, can be applied to develop new therapeutic agents, for instance, novel drugs for Type 2 diabetes based on the insulin-releasing properties of these peptides. nih.govastx.com
The specificity of these fragments, which allows them to stimulate insulin release without causing broad cytotoxicity, is a key advantage that makes them superior starting points for probe development compared to more broadly lytic peptides. nih.gov
Q & A
What is the structural basis of CPF's dual antimicrobial and insulin-releasing functions?
CPF adopts an amphipathic α-helical conformation in membranes, enabling pore formation and microbial membrane disruption . Its insulin-releasing activity stems from sequence motifs (e.g., Snai1/Ngn3 interaction domains) that modulate pancreatic β-cell signaling . Methodologically, circular dichroism (CD) spectroscopy and nuclear magnetic resonance (NMR) can validate secondary structure, while insulin secretion assays (e.g., static incubation with RINm5F cells) quantify metabolic activity .
How did CPF evolve from ancestral hormone precursors?
CPF originated from the cholecystokinin (CCK) hormone gene in pipid frogs through gene duplication and regulatory sequence restructuring. Phylogenomic analyses of Silurana tropicalis and Xenopus laevis genomes reveal a transition from gastrointestinal hormone function to skin-secretory defense peptides, driven by diversifying selection and bifunctional precursor processing . Comparative transcriptomics and ancestral gene reconstruction are key methods for tracing this evolutionary trajectory.
What experimental approaches are optimal for resolving contradictory bioactivity data across CPF isoforms?
Contradictions in antimicrobial potency or insulinotropic effects between CPF isoforms (e.g., CPF-7 vs. CPF-9) may arise from sequence variation or tissue-specific processing. To address this:
Functional assays : Compare minimal inhibitory concentrations (MICs) against Gram-negative/positive bacteria and hemolytic activity .
Peptidomics : Use LC-MS/MS to identify post-translational modifications (PTMs) influencing bioactivity .
Gene silencing : Knock down specific CPF isoforms in Xenopus models to assess functional redundancy .
How can researchers design experiments to study CPF's bifunctional precursor processing?
CPF is cleaved from precursors that also yield host-defense peptides (e.g., xenopsin) or hormones. Experimental strategies include:
Protease inhibition : Treat secretory granules with protease inhibitors (e.g., leupeptin) to arrest precursor cleavage and isolate intermediate fragments .
CRISPR-Cas9 editing : Modify cleavage sites in precursor genes to study processing effects on peptide maturation .
What methodologies are recommended for quantifying CPF in complex biological matrices?
Capillary electrophoresis (CE) : Optimize fragment analysis using fluorescently labeled primers and spectral calibration for high sensitivity .
Mass spectrometry : Employ MALDI-TOF for rapid identification or nano-LC-ESI-MS/MS for low-abundance detection .
ELISA : Develop custom antibodies against CPF epitopes (e.g., GFGSFLGK motif) for quantitative assays .
How does CPF's epithelial-mesenchymal transition (EMT) induction inform therapeutic research?
CPF-7 upregulates Snai1 and Ngn3 in pancreatic cells, promoting EMT and β-cell regeneration. Methodological considerations:
In vitro models : Use PANC-1 cells treated with CPF-7 (10–100 nM) and monitor EMT markers via qRT-PCR or immunofluorescence .
In vivo validation : Administer CPF-7 in diabetic model organisms (e.g., zebrafish or mice) and measure glucose tolerance .
What explains functional divergence between CPF and homologous peptides like PGLa or magainins?
Despite shared amphipathic α-helical structures, CPF exhibits distinct charge distribution and hydrophobicity profiles. Computational tools (e.g., HeliQuest for helical wheel projections) and molecular dynamics simulations can correlate sequence features with functional specificity .
How should researchers address challenges in synthesizing bioactive CPF analogs?
Solid-phase peptide synthesis (SPPS) : Optimize Fmoc chemistry for residues prone to aggregation (e.g., hydrophobic stretches in CPF-7) .
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